molecular formula C13H17ClN2O B8256977 N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride

N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride

Cat. No.: B8256977
M. Wt: 252.74 g/mol
InChI Key: NRJDDKGMOMGMEW-UHFFFAOYSA-N
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Description

N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride is a synthetic organic compound featuring an acetamide group linked to a phenyl ring substituted with a 1,2,5,6-tetrahydropyridine moiety, with a hydrochloride counterion. The tetrahydropyridine ring confers partial unsaturation, which may enhance binding affinity to biological targets, while the acetamide group contributes to solubility and metabolic stability .

Properties

IUPAC Name

N-[4-(1,2,3,6-tetrahydropyridin-5-yl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-10(16)15-13-6-4-11(5-7-13)12-3-2-8-14-9-12;/h3-7,14H,2,8-9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJDDKGMOMGMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Acylation of Pyridine Derivatives

The synthesis begins with 3-amino-4-phenylpyridine (Compound III), a precursor synthesized via Suzuki-Miyaura coupling between 3-bromo-4-aminopyridine and phenylboronic acid. N-Acylation is achieved using acetic anhydride in dichloromethane (DCM) at room temperature, yielding N-(4-phenylpyridin-3-yl)acetamide (Compound IVa) with 98% purity (HPLC).

Reaction Conditions :

  • Acetylating Agent : Acetic anhydride (2.5 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 25°C

  • Yield : 95–98%

Quaternization of the Pyridine Nitrogen

Quaternization of Compound IVa with benzyl chloride in toluene at 110°C generates the N-benzylpyridinium salt (Compound Va). This step facilitates subsequent reduction by increasing the electrophilicity of the pyridine ring.

Optimization Insights :

  • Alkylating Agent : Benzyl chloride (1.2 equiv)

  • Solvent : Toluene

  • Temperature : 110°C

  • Reaction Time : 8–10 hours

Partial Reduction to Tetrahydropyridine

Sodium borohydride-mediated partial reduction of Compound Va in methanol at 0–5°C selectively hydrogenates the pyridine ring to form 1-benzyl-4-phenyl-1,2,5,6-tetrahydropyridin-3-yl-acetamide (Compound VIa). This step is critical for establishing the unsaturated heterocycle.

Critical Parameters :

  • Reducing Agent : NaBH₄ (3.0 equiv)

  • Solvent : Methanol

  • Temperature : 0–5°C

  • Yield : 90–92%

Functionalization of the Phenyl Substituent

Hydrolysis of the Acetamide Group

Controlled hydrolysis of Compound VIa using hydrochloric acid (HCl) and acetic acid (AcOH) at 80–85°C removes the acetyl group, yielding 4-(1-benzyl-1,2,5,6-tetrahydropyridin-3-yl)aniline (Compound VIIa). This step requires precise pH control to prevent over-hydrolysis.

Hydrolysis Conditions :

  • Acid System : 6M HCl in AcOH (1:1 v/v)

  • Temperature : 80–85°C

  • Reaction Time : 3–4 hours

Acetylation of the Aniline Intermediate

Reacetylation of Compound VIIa with acetyl chloride in DCM regenerates the acetamide functionality, producing N-(4-(1-benzyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide (Compound VIIIa). Excess triethylamine (TEA) is used to scavenge HCl.

Acetylation Protocol :

  • Acetylating Agent : Acetyl chloride (1.5 equiv)

  • Base : TEA (2.0 equiv)

  • Solvent : DCM

  • Yield : 88–90%

Debenzylation and Hydrochloride Salt Formation

Catalytic Hydrogenolysis

Palladium-on-carbon (Pd/C)-mediated hydrogenolysis removes the benzyl protecting group from Compound VIIIa, yielding the free base N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide . Reaction conditions are optimized to prevent over-reduction of the tetrahydropyridine ring.

Hydrogenolysis Parameters :

  • Catalyst : 10% Pd/C (0.1 equiv)

  • Solvent : Ethanol

  • H₂ Pressure : 50 psi

  • Yield : 85–87%

Hydrochloride Salt Precipitation

Treatment of the free base with gaseous HCl in ethanol precipitates the hydrochloride salt, which is recrystallized from methanol/water (1:1) to enhance purity.

Salt Formation Data :

  • Acid : HCl (gas)

  • Solvent System : Ethanol → Methanol/Water

  • Purity (HPLC) : ≥99%

  • Melting Point : 198–200°C

Process Optimization and Scalability

Yield Enhancement Strategies

  • Quaternization Efficiency : Substituting benzyl chloride with benzyl bromide increases reaction rate due to improved leaving-group ability.

  • Reduction Selectivity : Lowering NaBH₄ stoichiometry (2.5 equiv) minimizes byproduct formation during partial reduction.

Purity Control

  • Chromatographic Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates intermediates with >98% purity.

  • Crystallization : Recrystallization from acetone/water eliminates residual solvents.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 5.98 (m, 1H, NH), 3.72 (m, 2H, CH₂), 3.15 (m, 2H, CH₂), 2.85 (s, 3H, CH₃), 2.45 (m, 4H, CH₂).

  • IR (KBr) : 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H bend).

Chromatographic Profiles

  • HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 60:40).

  • LC-MS : m/z 274.1 [M+H]⁺.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Benzyl Chloride vs. Bromide : Benzyl chloride reduces raw material costs by 40% without compromising yield.

  • Solvent Recycling : Methanol and DCM are recovered via distillation, lowering environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted aromatic compounds, which can be further utilized in various chemical syntheses .

Scientific Research Applications

N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential neuroprotective effects and interactions with neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson’s disease.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the dopaminergic system, by inhibiting the reuptake of dopamine. This leads to increased dopamine levels in the synaptic cleft, which can have neuroprotective effects .

Comparison with Similar Compounds

Compound 1 : N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ()

  • Structure: A fused pyrido-thieno-pyrimidinone system with an acetamide substituent.
  • Key Differences: The target compound lacks the thieno-pyrimidinone core, simplifying its structure.
  • Synthesis : Both compounds employ acetylation reactions, but Compound 1 requires multi-step heterocyclic ring formation, whereas the target compound’s synthesis likely involves direct substitution on the phenyl ring .
  • Spectral Data :

    Feature Compound 1 () Target Compound (Inferred)
    IR C=O Stretch 1,730 cm⁻¹ (acetyl), 1,690 cm⁻¹ ~1,700–1,750 cm⁻¹ (expected)
    ^1^H-NMR (CH₃ groups) δ 2.10 (COCH₃), 2.50 (NCH₃) Likely similar δ for COCH₃

Compound 2 : N-Ethyl-N-(4-pyridinylmethyl)-2-(4-methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-acetamide·HCl ()

  • Structure : Imidazo-pyridine core with branched N-ethyl and pyridinylmethyl substituents.
  • The absence of a pyridinylmethyl group may reduce polar surface area, impacting solubility .

N-Phenyl Derivatives

Compound 3 : 3-Chloro-N-phenyl-phthalimide ()

  • Structure : Phthalimide core with chloro and phenyl substituents.
  • Key Differences : The target compound’s acetamide group replaces the phthalimide ring, eliminating the dual carbonyl functionality. This structural simplification may reduce electrophilicity and toxicity risks compared to phthalimide derivatives .

Complex Heterocyclic Systems

Compound 4 : N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy)acetamide·HCl ()

  • Structure: Purine-linked phenoxyacetamide with an aminoethyl group.
  • Key Differences : The purine moiety in Compound 4 suggests nucleoside mimicry, a feature absent in the target compound. The tetrahydropyridine group in the target may instead modulate dopamine or serotonin receptor interactions, as seen in related psychoactive agents .

Comparative Pharmacological and Physicochemical Properties

Property Compound 1 () Compound 4 () Target Compound (Inferred)
Molecular Weight 369.44 g/mol 464.95 g/mol ~280–320 g/mol (estimated)
Aromatic Systems 3 fused rings Purine + phenyl Phenyl + tetrahydropyridine
Solubility (HCl salt) Moderate (ethanol/dioxane) High (polar groups) Likely moderate
Bioactivity Kinase inhibition (inferred) Purinergic signaling Potential CNS modulation

Q & A

Basic: What are the established synthetic routes for N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride?

Methodological Answer:
The compound can be synthesized via acetylation of a primary amine intermediate using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine). For example, in analogous acetamide derivatives, acetylation under reflux with pyridine as a solvent/catalyst achieved 73% yield after recrystallization . Alternatively, condensation reactions (e.g., coupling 2-chloroacetamide derivatives with aromatic amines) in ethanol with sodium acetate as a catalyst have been used for structurally similar compounds, yielding ~85% purity after recrystallization .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential for confirming the acetamide group (e.g., δ ~2.10 ppm for COCH3_3 in 1H^1H-NMR) and the tetrahydropyridine ring’s proton environments .
  • Mass Spectrometry : LC/MS and HRMS validate molecular weight and fragmentation patterns (e.g., [M+H]+^+ peaks) .
  • IR Spectroscopy : Key stretches include C=O (amide I band at ~1730 cm1^{-1}) and N-H (3300–3400 cm1^{-1}) .

Advanced: How can synthetic yield be optimized for this compound?

Methodological Answer:

  • Reaction Conditions : Use reflux in ethanol with a 10% molar excess of acetyl chloride to drive acetylation to completion .
  • Catalysts : Sodium acetate (1.2 eq) enhances reaction efficiency in condensation steps by neutralizing HCl byproducts .
  • Purification : Recrystallization from ethanol-dioxane (2:3) improves purity (>98%) by removing unreacted intermediates .

Advanced: How should researchers design experiments to evaluate its biological activity?

Methodological Answer:

  • In Vitro Assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates and ATP-competitive assays, as demonstrated for structurally related N-phenylacetamide derivatives .
  • Cell-Based Assays : Use MTT or resazurin assays to assess cytotoxicity in cancer cell lines (e.g., IC50_{50} determination) with positive controls like doxorubicin .
  • Dose-Response Studies : Include a 10-point concentration curve (1 nM–100 μM) to establish potency and selectivity .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal Assays : Validate results using both biochemical (e.g., enzyme inhibition) and cell-based assays to rule out off-target effects .
  • Batch Reproducibility : Ensure compound purity (>98% via HPLC) and confirm stereochemistry (if applicable) using chiral chromatography .
  • Statistical Analysis : Apply ANOVA or Student’s t-test to compare datasets, with p < 0.05 considered significant .

Advanced: What strategies are recommended for stability studies?

Methodological Answer:

  • Storage Conditions : Store at -20°C in airtight, light-protected containers to prevent hydrolysis/oxidation .
  • Accelerated Stability Testing : Incubate aliquots at 4°C, 25°C, and 40°C for 1–6 months, monitoring degradation via HPLC (e.g., C18 column, 255 nm UV detection) .
  • Buffer Compatibility : Assess solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for pharmacokinetic profiling .

Advanced: How to investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Scaffold Modification : Synthesize derivatives with substitutions on the tetrahydropyridine ring (e.g., methyl, halogen) or acetamide phenyl group .
  • Biological Profiling : Compare IC50_{50} values across derivatives to identify critical functional groups .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins like kinases .

Basic: What are the recommended handling and safety protocols?

Methodological Answer:

  • PPE : Use gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood due to volatile reagents (e.g., acetyl chloride) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Pull-Down Assays : Use biotinylated analogs of the compound with streptavidin beads to isolate target proteins, followed by Western blotting .
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts in lysates treated with the compound to confirm binding .

Advanced: What are the key considerations for scaling up synthesis?

Methodological Answer:

  • Solvent Selection : Replace pyridine with less toxic alternatives (e.g., DMAP) for acetylation steps .
  • Process Optimization : Use continuous flow reactors to enhance reproducibility and reduce reaction times .
  • Quality Control : Implement in-line HPLC monitoring to ensure batch consistency .

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